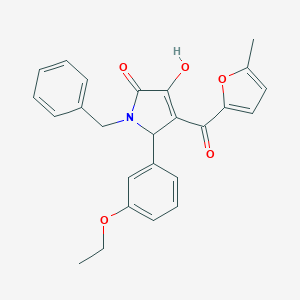![molecular formula C18H20N2O2 B384992 [1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methanol CAS No. 615279-87-3](/img/structure/B384992.png)
[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methanol: is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methanol typically involves the reaction of 4-phenoxybutylamine with o-phenylenediamine under specific conditions The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the benzimidazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow synthesis and automated reactors to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the treatment of bacterial and fungal infections.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It is investigated for its role in modulating biological pathways and its efficacy in treating certain diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its versatility makes it a valuable asset in various industrial applications.
Mecanismo De Acción
The mechanism of action of [1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methanol involves its interaction with specific molecular targets. It is believed to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of certain biological pathways, resulting in its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- [1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethanol
- 1-(4-phenoxybutyl)-1H-benzimidazol-2-ylmethanol
Uniqueness
Compared to similar compounds, [1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methanol stands out due to its specific functional groups and their arrangement. This unique structure imparts distinct chemical and biological properties, making it a compound of interest in various research and industrial applications.
Propiedades
IUPAC Name |
[1-(4-phenoxybutyl)benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-14-18-19-16-10-4-5-11-17(16)20(18)12-6-7-13-22-15-8-2-1-3-9-15/h1-5,8-11,21H,6-7,12-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPAXKWIIHTYSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194706 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384910.png)

![5-(3-butoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384915.png)
![5-[3-(benzyloxy)phenyl]-3-hydroxy-4-(4-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384916.png)


![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-[3-(pentyloxy)phenyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384921.png)
![5-[3-ethoxy-4-(pentyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384922.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-[3-(isopentyloxy)phenyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384923.png)
![5-[4-(allyloxy)-3-ethoxyphenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384924.png)
![5-[3-(allyloxy)phenyl]-4-(4-ethoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384925.png)
![1-(furan-2-ylmethyl)-4-hydroxy-2-[3-(3-methylbutoxy)phenyl]-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one](/img/structure/B384926.png)

![5-[3-(allyloxy)phenyl]-3-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384932.png)
